2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with a molecular formula of C20H17ClFN5O3 . It has an average mass of 429.832 Da and a mono-isotopic mass of 429.100403 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving multiple functional groups including a pyrrolo[3,4-d][1,2,3]triazole ring and a 3-chloro-4-fluorophenyl group . Unfortunately, detailed structural analysis data was not found in the available resources.Scientific Research Applications
Structural Characterization and Potential Applications
Characterization of N-Derivatives : N-derivatives of similar compounds have been characterized by X-ray powder diffraction, highlighting their potential as pesticides. This suggests that the structural characteristics of such compounds are of interest for their possible applications in pest control (Olszewska, Tarasiuk, & Pikus, 2011).
Structural Analysis of Isostructural Compounds : Structural analysis of isostuctural compounds, including those with fluorophenyl groups, provides insights into their molecular conformation and potential utility in various chemical and pharmaceutical applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Crystal Structure Determination : The crystal structure of related compounds has been determined, providing foundational knowledge for understanding their chemical properties and potential applications in various fields (Ming-zhi et al., 2005).
Biological and Pharmacological Research
Antibacterial and Antifungal Properties : Synthesis of hybrid heterocyclics related to the compound of interest has shown promising nematicidal and antifungal properties, indicating potential applications in agricultural and pharmaceutical industries (Srinivas et al., 2017).
Anticancer Activity : Research has been conducted on similar compounds for their potential anticancer properties. This suggests the possibility of exploring such compounds in cancer research and therapy (Shivarama Holla et al., 2006).
Chiral Discrimination in Pharmaceutical Analysis : The separation of enantiomers of related compounds on specific stationary phases has implications for pharmaceutical analysis and drug development, emphasizing the importance of chiral discrimination in this field (Bereznitski et al., 2002).
Properties
IUPAC Name |
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O3/c1-10-3-4-12(7-11(10)2)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)13-5-6-15(22)14(21)8-13/h3-8,17-18H,9H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTTWYHYNQIHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.